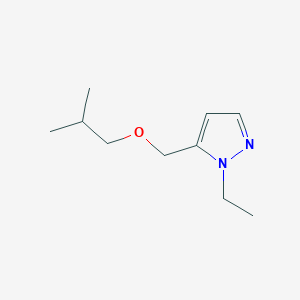

1-ethyl-5-(isobutoxymethyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-(2-methylpropoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-4-12-10(5-6-11-12)8-13-7-9(2)3/h5-6,9H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMCWQJKLFGJIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)COCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 5 Isobutoxymethyl 1h Pyrazole and Analogues

Classical and Modern Approaches to Pyrazole (B372694) Core Synthesisnih.govnih.gov

The construction of the pyrazole ring is the foundational step in synthesizing the target compound and its analogues. Chemists have developed a range of methods, from traditional cyclocondensation reactions to more modern, efficient multicomponent strategies.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivativesnih.gov

The most classic and widely used method for synthesizing the pyrazole core is the cyclocondensation of a 1,3-difunctional compound with a hydrazine derivative. nih.govnih.gov This approach, often referred to as the Knorr pyrazole synthesis, is versatile and can accommodate a variety of starting materials. nih.gov

The primary starting materials for this reaction are 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters. nih.govmdpi.com The reaction proceeds by the nucleophilic attack of the hydrazine on the two carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. When an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, a mixture of two regioisomeric pyrazoles can be formed. mdpi.com

Variations of this method utilize other 1,3-dielectrophiles, including:

α,β-Unsaturated Ketones and Aldehydes: These compounds react with hydrazines in a process that typically forms a pyrazoline intermediate, which is then oxidized to the pyrazole. nih.govmdpi.com If the starting ketone has a leaving group at the β-position, the pyrazole can be formed directly through an addition-elimination mechanism. mdpi.com

Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines has been a known method for over a century, but like the use of 1,3-diketones, it can also lead to a mixture of regioisomers. mdpi.com

Table 1: Comparison of Cyclocondensation Precursors for Pyrazole Synthesis

| Precursor Type | Reactant | Typical Outcome | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Hydrazine Hydrate | Polysubstituted Pyrazole (potential regioisomers) | mdpi.com |

| α,β-Unsaturated Ketone | Hydrazine Hydrate | Pyrazoline (requires oxidation to pyrazole) | nih.govmdpi.com |

| Acetylenic Ketone | Hydrazine Hydrate | Polysubstituted Pyrazole (potential regioisomers) | mdpi.com |

1,3-Dipolar Cycloaddition Strategiesnih.gov

A powerful alternative for constructing the pyrazole ring is the [3+2] cycloaddition reaction, also known as 1,3-dipolar cycloaddition. nih.govresearchgate.net This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds (like ethyl diazoacetate) or nitrile imines, which react with alkynes or alkenes (dipolarophiles). researchgate.netnih.govunisi.it

The reaction of a nitrile imine with an alkyne surrogate, such as a trisubstituted bromoalkene, allows for the regioselective synthesis of tetrasubstituted pyrazoles. nih.gov Similarly, diazo compounds can react with alkynes in an aqueous micellar environment to form pyrazoles. unisi.it The use of alkyne equivalents, which are alkenes with a functional group that can be eliminated in situ, helps to control the regioselectivity of the cycloaddition. nih.gov This strategy provides a direct route to the pyrazole core, often under mild conditions. acs.org

Multicomponent Reactions (MCRs) for Pyrazole Ring Constructionnih.govacs.org

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical methods for synthesizing complex molecules like pyrazoles in a single step from three or more starting materials. nih.govbeilstein-journals.org This approach avoids the need to isolate intermediates, saving time and resources. nih.gov

Several MCR strategies exist for pyrazole synthesis. A common example is a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org Another variation is a four-component reaction that combines an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often used to produce highly functionalized pyrano[2,3-c]pyrazole derivatives. nih.govrsc.org These reactions proceed through a cascade of events, including condensations and cyclizations, to rapidly assemble the final heterocyclic product. nih.gov The modular nature of MCRs allows for the creation of a diverse library of pyrazole analogues by simply varying the starting components. beilstein-journals.org

Regioselective Functionalization at the N1-Position of Pyrazolesmdpi.com

For an unsymmetrical pyrazole, such as one bearing a 5-(isobutoxymethyl) group, direct alkylation of the nitrogen atoms can lead to a mixture of N1 and N2 substituted isomers. Achieving regioselectivity is a significant challenge in the synthesis of compounds like 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole.

N-Alkylation Techniques for Ethyl Group Introductionrsc.org

The introduction of an ethyl group onto the N1 position of the pyrazole ring is typically achieved through N-alkylation. This reaction involves treating the parent NH-pyrazole with an ethylating agent in the presence of a base.

Common techniques include:

Reaction with Alkyl Halides: Using an ethyl halide, such as ethyl iodide or ethyl bromide, with a base like potassium carbonate (K₂CO₃) in a solvent like dimethyl sulfoxide (B87167) (DMSO) is a standard method for N-alkylation. acs.org

Michael Addition: A catalyst-free Michael reaction provides a highly regioselective method for N1-alkylation. acs.org This involves the addition of the pyrazole to an activated alkene. For instance, the reaction of pyrazoles with conjugated carbonyl alkynes can lead to N-carbonylvinylated pyrazoles with high regioselectivity. nih.gov

The choice of reagents and conditions is critical for controlling the outcome of the reaction.

Challenges and Solutions in N1-Functionalization

The primary challenge in the N-alkylation of asymmetrically substituted pyrazoles is controlling the regioselectivity. The formation of two possible regioisomers (N1- and N2-alkylated) complicates the synthesis and necessitates purification steps, such as chromatography, to isolate the desired product. nih.gov

Several factors influence the N1/N2 ratio of the products:

Steric Hindrance: The regioselectivity of N-alkylation is strongly influenced by steric effects. A bulky substituent at the C5 position of the pyrazole ring will sterically hinder the adjacent N1 position, potentially favoring alkylation at the more accessible N2 position. Conversely, a substituent at the C3 position can direct alkylation towards the N1 position. researchgate.net

Reaction Conditions: The choice of base, solvent, and temperature can impact the regioselectivity. For example, a systematic study of N-substitution reactions of 3-substituted pyrazoles found that using potassium carbonate in DMSO consistently achieved regioselective N1-alkylation. acs.org

Electronic Effects: The electronic nature of the substituents on the pyrazole ring can also play a role in directing the site of alkylation.

To overcome the challenge of regioselectivity, chemists may employ a strategy where the pyrazole ring is constructed with the desired N1-substituent already in place. This can be achieved by using a substituted hydrazine, such as ethylhydrazine (B1196685), in the initial cyclocondensation step. chemicalbook.com This approach predetermines the position of the ethyl group, thus avoiding the issue of isomeric mixtures during a later functionalization step.

Table 2: Factors Influencing Regioselectivity in Pyrazole N-Alkylation

| Factor | Influence on N1-Alkylation | Potential Solution | Reference |

|---|---|---|---|

| Steric Hindrance | Bulky C5-substituent may decrease N1-alkylation. Bulky C3-substituent may favor N1-alkylation. | Strategic placement of directing groups. | researchgate.net |

| Reaction Conditions | Base and solvent can alter the N1/N2 product ratio. | Optimization of conditions (e.g., K₂CO₃ in DMSO). | acs.org |

| Isomer Separation | Leads to lower yield of desired product and requires purification. | Use of a substituted hydrazine (e.g., ethylhydrazine) in the initial ring synthesis. | nih.govchemicalbook.com |

Strategies for Introducing the Isobutoxymethyl Moiety at the C5-Position

The introduction of the isobutoxymethyl group at the C5-position of the pyrazole ring is a critical step in the synthesis of the target compound. This can be achieved through various methods, primarily involving the functionalization of a pre-formed pyrazole core.

Alkoxymethylation of Pyrazole Derivatives

Direct alkoxymethylation of a suitable pyrazole precursor represents a potential pathway to introduce the isobutoxymethyl group. This typically involves the reaction of a pyrazole with a reagent that can deliver the isobutoxymethyl cation or its equivalent. For instance, the reaction of a 1-ethyl-1H-pyrazole, potentially activated at the C5-position, with an isobutoxymethanol (B13829858) derivative under acidic conditions could yield the desired product. While specific examples for the isobutoxymethylation of 1-ethyl-pyrazole are not extensively documented in publicly available literature, the general principle of electrophilic substitution on the pyrazole ring provides a basis for this approach. The reactivity of the pyrazole ring towards electrophiles is often highest at the C4 position, but with appropriate directing groups or by blocking the C4 position, substitution at C5 can be achieved.

Ether Synthesis Methodologies for the Isobutoxymethyl Group

A more common and versatile approach for attaching the isobutoxymethyl group to the C5-position of a pyrazole ring is through ether synthesis. This strategy typically starts with a pyrazole derivative bearing a hydroxyl group at the C5-position, such as 1-ethyl-1H-pyrazol-5-ol.

A plausible and widely used method is the Williamson ether synthesis . This reaction involves the deprotonation of the hydroxyl group of 1-ethyl-1H-pyrazol-5-ol with a suitable base to form a more nucleophilic pyrazolate anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an isobutoxymethyl halide, such as isobutoxymethyl chloride or bromide. The choice of base is crucial to ensure efficient deprotonation without promoting side reactions. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) or acetonitrile.

The synthesis of the precursor, 1-ethyl-1H-pyrazol-5-ol, can be achieved by the cyclization reaction of ethylhydrazine with a suitable three-carbon building block, such as methyl 3-methoxyacrylate. chemicalbook.com

Table 1: Key Reactants in Williamson Ether Synthesis for this compound

| Reactant | Role |

| 1-Ethyl-1H-pyrazol-5-ol | Nucleophile precursor (source of the pyrazole core with a hydroxyl group) |

| Base (e.g., NaH, K2CO3) | Deprotonating agent to form the pyrazolate anion |

| Isobutoxymethyl halide (e.g., chloride, bromide) | Electrophile (source of the isobutoxymethyl group) |

| Inert Solvent (e.g., DMF, Acetonitrile) | Reaction medium |

Advancements in Sustainable Pyrazole Synthesisscielo.br

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to reduce environmental impact, improve energy efficiency, and enhance reaction safety. scielo.br These advancements are also applicable to the synthesis of this compound and its analogues.

Microwave-Assisted Organic Synthesis of Pyrazolesscielo.brresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of pyrazoles. scielo.brresearchgate.netmdpi.comnih.govnih.gov Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purities of the desired products. scielo.brnih.gov This technique is particularly effective for the cyclocondensation reactions that form the pyrazole ring. For instance, the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, a common route to pyrazoles, can be efficiently promoted by microwave heating. nih.gov Solvent-free or "neat" reaction conditions can often be employed in microwave-assisted synthesis, further enhancing the green credentials of the process. scielo.brnih.gov The application of microwave irradiation to the Williamson ether synthesis step for the O-alkylation of pyrazolones has also been reported, suggesting its potential for the final step in the synthesis of this compound. scielo.brnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazolone Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires high-boiling solvents | Can often be performed solvent-free or in minimal solvent |

| Product Yield | Variable | Often higher |

| Side Reactions | More prevalent | Often reduced |

Ultrasound-Assisted Chemical Transformationsscielo.brresearchgate.net

Ultrasound irradiation, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. scielo.brresearchgate.netrsc.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. researchgate.net Ultrasound has been successfully applied to various steps in heterocyclic synthesis, including the formation of pyrazole and pyrazoline derivatives. scielo.brresearchgate.netnih.gov For instance, ultrasound can enhance the rate of condensation and cyclization reactions. researchgate.net It has also been shown to promote O-alkylation reactions under solvent- and metal-free conditions, which could be a sustainable alternative for the synthesis of the isobutoxymethyl ether linkage in the target molecule. rsc.org

Mechanochemical Synthesis Approachesscielo.br

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. researchgate.netnih.gov This solvent-free approach aligns perfectly with the principles of green chemistry by minimizing waste. researchgate.net Ball milling is a common technique used in mechanochemical synthesis. researchgate.net The synthesis of pyrazoles from the reaction of chalcones with nitrile imines under ball-milling conditions has been demonstrated. nih.gov This method avoids the use of bulk solvents and can lead to high yields of the desired products. researchgate.netnih.gov While specific applications of mechanochemistry to the synthesis of 5-alkoxymethyl pyrazoles are still emerging, the versatility of this technique suggests its potential for the development of environmentally benign routes to this compound.

Computational and Theoretical Investigations of 1 Ethyl 5 Isobutoxymethyl 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Comprehensive searches of scientific literature and chemical databases did not yield specific studies applying Density Functional Theory (DFT) calculations to 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole. While DFT is a common method for investigating pyrazole (B372694) derivatives, research on this particular compound is not publicly available. eurasianjournals.comresearchgate.net Therefore, specific data on its optimized geometries, electronic properties, and predicted spectroscopic parameters from DFT calculations could not be located.

Optimized Geometries and Conformational Analysis

No published research was found that specifically details the optimized molecular geometry or conformational analysis of this compound through computational methods. Such an analysis would typically involve identifying the most stable three-dimensional arrangements of the atoms in the molecule and the energy differences between various conformers.

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO)

Specific data regarding the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound, are not available in the reviewed literature. This information is crucial for understanding the molecule's reactivity and electronic behavior.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

There are no available studies that report the prediction of spectroscopic parameters, such as NMR chemical shifts or IR frequencies, for this compound using DFT or other computational methods. Experimental and theoretical spectroscopic data for similar pyrazole structures have been reported, but not for this specific compound. jocpr.combohrium.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

No specific molecular dynamics (MD) simulation studies were found for this compound in the available scientific literature. MD simulations are a powerful tool for understanding the dynamic behavior of molecules over time. easychair.orgnih.gov

Conformational Flexibility in Different Environments

Information on the conformational flexibility of this compound in different environments, as would be determined by MD simulations, is not available. Such studies would provide insight into how the molecule changes its shape in various conditions.

Solvent Effects on Molecular Structure and Dynamics

There is no published research on the effects of different solvents on the molecular structure and dynamics of this compound. Understanding solvent effects is important as they can significantly influence a molecule's behavior and properties. easychair.org

Molecular Docking Studies (focused on theoretical binding mechanisms)

Following a comprehensive search of scientific literature and databases, no specific molecular docking studies focused on the chemical compound this compound were identified. Consequently, the detailed analysis of its theoretical binding mechanisms, including the prediction of binding modes and the energetic contributions to ligand-target interactions as outlined, cannot be provided at this time.

The field of computational chemistry and molecular modeling is continually advancing, with new research being published regularly. Future studies may include investigations into the binding properties of this compound with various biological targets.

Prediction of Binding Modes with Biological Receptors/Enzymes

Information regarding the predicted binding modes of this compound with specific biological receptors or enzymes is not available in the current body of scientific literature. Molecular docking simulations, a standard method for predicting how a ligand might bind to a receptor, have not been reported for this particular compound. Such studies would typically provide insights into the orientation and conformation of the compound within a protein's active site, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex.

Energetic Contributions to Ligand-Target Interactions

Without molecular docking or other computational studies, a quantitative analysis of the energetic contributions to the interaction between this compound and any potential biological targets is not possible. This type of analysis typically involves calculating the binding free energy, which is composed of various energetic terms including electrostatic interactions, van der Waals interactions, and solvation effects. These calculations help in understanding the driving forces behind the binding event and in predicting the affinity of the ligand for the target.

To illustrate the type of data that would be generated from such a study, the following table provides a hypothetical breakdown of energetic contributions for a generic ligand-protein interaction.

Table 1: Illustrative Example of Energetic Contributions to Ligand-Target Interactions

This table is for illustrative purposes only and does not represent actual data for this compound.

| Energy Component | Contribution (kcal/mol) |

| van der Waals Energy | -45.8 |

| Electrostatic Energy | -20.3 |

| Solvation Energy | +15.5 |

| Total Binding Energy | -50.6 |

Chemical Reactivity and Derivatization Strategies for 1 Ethyl 5 Isobutoxymethyl 1h Pyrazole

Functional Group Modifications of the Isobutoxymethyl Side Chain

The isobutoxymethyl group at the C5-position offers several avenues for chemical modification.

The ether linkage in the isobutoxymethyl side chain is generally stable under neutral and basic conditions. However, like other ethers, it is susceptible to cleavage under strong acidic conditions, typically in the presence of strong acids like HI or HBr. This cleavage would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid, leading to the formation of 5-(hydroxymethyl)-1-ethyl-1H-pyrazole and isobutyl halide. This reaction provides a direct route to unmasking the hydroxymethyl group for further functionalization.

The isobutyl group itself is a saturated alkyl chain and is relatively unreactive under many conditions. However, transformations can be achieved under more forcing conditions. For instance, oxidation of the isobutyl group is possible, although it may require potent oxidizing agents and could potentially affect other parts of the molecule. gauthmath.com The branched nature of the isobutyl group can impart steric hindrance, which may influence the reactivity of the ether linkage and the approach of reagents. fiveable.me

Chemical Modifications Involving the N1-Ethyl Group

Synthesis of Pyrazole-Based Hybrid Molecules from 1-Ethyl-5-(isobutoxymethyl)-1H-pyrazole

Following a comprehensive search of available scientific literature and chemical databases, no specific research findings or detailed experimental data were identified for the synthesis of pyrazole-based hybrid molecules using This compound as a direct precursor. The chemical reactivity and specific derivatization strategies for this particular compound in the context of creating hybrid molecules are not documented in the reviewed sources.

Therefore, the generation of a detailed article section, including research findings and data tables on this specific topic, is not possible at this time.

Structure Activity Relationship Sar and Mechanistic Studies of 1 Ethyl 5 Isobutoxymethyl 1h Pyrazole Analogues in Biochemical Systems

Principles of Pyrazole (B372694) Structure-Activity Relationships

The pharmacological versatility of the pyrazole ring stems from its unique electronic and structural properties. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, it can act as both a hydrogen bond donor (at N1 in unsubstituted pyrazoles) and acceptor (at N2). nih.gov Substituents at the N1, C3, C4, and C5 positions can modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets. nih.govmdpi.com For instance, pyrazole-containing drugs like the anti-inflammatory celecoxib (B62257), the anti-obesity drug rimonabant, and the analgesic difenamizole (B1670549) showcase the diverse therapeutic outcomes achievable through varied substitution patterns. nih.govmdpi.com

The substituent at the N1 position of the pyrazole ring plays a pivotal role in determining the compound's binding affinity and selectivity for its biological target. The nature of this substituent can significantly impact interactions within the binding pocket of enzymes and receptors.

In the context of cyclooxygenase (COX) inhibition, the N1 substituent is critical for activity and selectivity. Studies on hybrid pyrazole analogues have shown that an N1-benzenesulfonamide moiety is important for selective COX-2 inhibitory activity. nih.gov This is a key feature of the selective COX-2 inhibitor celecoxib. Conversely, for a series of pyrazole-based inhibitors of meprin metalloproteinases, the introduction of lipophilic moieties at the N1 position, such as a methyl or phenyl group, resulted in a 4- to 6-fold decrease in activity against both meprin α and β compared to the unsubstituted analogue. nih.gov This suggests that for certain targets, an unsubstituted N1 position may be favorable for binding, while for others, specific substituents are required for potent and selective inhibition.

In the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, substitution on the N1 nitrogen of the pyrazole was found to be detrimental to activity, as it prevents a crucial hydrogen bond interaction within the enzyme's active site. acs.org For inhibitors of NF-κB-inducing kinase (NIK), N1 acylation of 3-aminopyrazoles led to inactive compounds, highlighting the sensitivity of molecular recognition to modifications at this position. reactionbiology.com

These findings collectively indicate that the optimal substituent at the N1 position is highly target-dependent. For a compound like 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole, the small, lipophilic N1-ethyl group would influence its binding orientation and interactions compared to an unsubstituted or aryl-substituted analogue, and its suitability would be dictated by the specific topology and chemical environment of the target's binding site.

The substituent at the C5 position of the pyrazole ring is crucial for modulating the biological activity of its derivatives. While direct studies on a C5-isobutoxymethyl group are not prevalent in the reviewed literature, the impact of various other C5 substituents provides insight into the potential role of this moiety. The isobutoxymethyl group, featuring an ether linkage and a branched alkyl chain, introduces both flexibility and lipophilicity, which can influence target engagement through hydrophobic and potentially hydrogen-bonding interactions.

In the development of lipoxygenase (LOX) inhibitors, modification of the C5-position was found to have a minimal impact on activity in one series of diazole derivatives. nih.gov However, in other series, the nature of the C5 substituent is a key determinant of potency. For example, studies on pyrazolo[1,5-a]pyrimidines derived from 5-aminopyrazoles show that C5-alkynation and C5-arylation are viable strategies for creating derivatives with diverse biological activities. nih.gov

Research on herbicidal 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids demonstrated that various aryl groups at the C5 position of the pyrazole ring are well-tolerated and contribute to the compounds' activity. mdpi.com Similarly, for pyrazole-based metalloproteinase inhibitors, the introduction of different sized residues like methyl, benzyl, or cyclopentyl groups at the C5 position significantly altered inhibitory activity, indicating that the size and nature of the C5-substituent are critical for optimal interaction with the target enzyme. nih.gov The isobutoxymethyl moiety in this compound would occupy a specific region of a target's binding pocket, and its ether oxygen could potentially act as a hydrogen bond acceptor, while the isobutyl group could engage in hydrophobic interactions.

For NAAA inhibitors, the electronic properties of substituents at the C3 position of the pyrazole ring had a significant impact on potency. While a 3-methyl group was tolerated, introducing an electron-withdrawing trifluoromethyl group led to a drop in efficacy, and an electron-donating methoxy (B1213986) group resulted in a complete loss of activity. acs.org This highlights the sensitivity of the target to the electronic nature of the C3 substituent. In another study on meprin inhibitors, modifying the C3 position with various aryl and alkyl groups directly influenced the inhibitory activity, demonstrating the importance of this position for target engagement. nih.gov

Mechanistic Investigations of Biochemical Target Interactions (In Vitro)

In vitro studies are essential for elucidating the mechanisms by which pyrazole derivatives exert their biological effects. These investigations often involve enzyme inhibition assays and cell-based assays to probe interactions with specific biochemical targets and pathways.

Pyrazole derivatives have been shown to inhibit a wide range of enzymes through various mechanisms. Their efficacy and selectivity are dictated by the specific substitution pattern on the pyrazole core, which allows for tailored interactions with the enzyme's active site or allosteric sites.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Many pyrazole analogues exhibit anti-inflammatory properties by inhibiting COX and LOX enzymes, which are key in the arachidonic acid metabolism pathway. researchgate.nettandfonline.com Some pyrazole derivatives have been developed as dual COX/5-LOX inhibitors. tandfonline.com The N1-benzenesulfonamide moiety is a well-established pharmacophore for achieving selective COX-2 inhibition, as seen in celecoxib and other analogues. nih.govtandfonline.com The inhibitory activity against COX-2 for a series of pyrazole-pyridazine hybrids was found to be in the low micromolar range, with some compounds showing greater potency than celecoxib. rsc.orgnih.gov For LOX inhibition, SAR studies have indicated that for some series of 1,5-diarylpyrazoles, the nature of the substituents on the aryl rings is critical for potency against 15-LOX. nih.gov

| Compound Series | Target Enzyme | Key Structural Features | IC50 / % Inhibition | Reference |

|---|---|---|---|---|

| N¹-Substituted Pyrazoles | COX-2 | N¹-benzensulfonamides | IC50 = 19.87 nM (Compound 2a) | researchgate.net |

| Thymol-Pyrazole Hybrids | COX-2 | N1-phenylsulfonamide | IC50 = 0.043 µM (Compound 8b) | tandfonline.com |

| Thymol-Pyrazole Hybrids | 5-LOX | Unsubstituted N1 | Higher than reference quercetin | tandfonline.com |

| Pyrazole-Pyridazine Hybrids | COX-2 | Trimethoxyaryl group | IC50 = 1.15 µM (Compound 6f) | rsc.org |

| 1,5-Diarylpyrazoles | 15-LOX | Varied aryl substituents | IC50 = 3.98 µM (Compound 28) | nih.gov |

| JNK-1 Inhibitors | JNK-1 | Pyrazole carboxamides | < 10 µM | nih.gov |

Kinase Inhibition: The pyrazole scaffold is prominent in the design of protein kinase inhibitors for cancer therapy. mdpi.commdpi.comnih.gov Pyrazole derivatives have been developed as inhibitors of various kinases, including c-Jun N-terminal kinase (JNK), Aurora kinases, and Janus kinases (JAKs). nih.govmdpi.com For instance, a series of pyrazole derivatives bearing an amide group showed potent JNK-1 inhibitory activity, with several compounds having IC50 values below 10 µM. nih.gov In the development of Aurora kinase inhibitors, the pyrazole fragment was chosen because it afforded potent and less lipophilic compounds with better drug-like properties. mdpi.com Similarly, pyrazole-based compounds have been identified as potent and selective inhibitors of JAK1 and JAK2. mdpi.com The mechanism of inhibition is often ATP-competitive, where the pyrazole derivative binds to the ATP-binding pocket of the kinase. mdpi.com

Proteinase Inhibition: Pyrazole-based compounds have also been investigated as inhibitors of proteinases, such as meprins. A systematic SAR study of heteroaromatic inhibitors identified a 3,5-diphenylpyrazole (B73989) as a highly potent inhibitor of meprin α. nih.gov The inhibitory mechanism typically involves the coordination of a key functional group on the inhibitor, such as a hydroxamate, to the catalytic metal ion (often zinc) in the active site of the metalloproteinase. The pyrazole core serves as a scaffold to orient the interacting moieties for optimal binding.

Beyond direct enzyme inhibition, pyrazole derivatives can modulate intracellular signaling pathways involved in various cellular processes. A key pathway implicated in inflammation and cancer that is modulated by pyrazole compounds is the Nuclear Factor-kappa B (NF-κB) pathway.

The activation of NF-κB is a critical step in the inflammatory response, leading to the transcription of pro-inflammatory genes. nih.gov Some pyrazole derivatives exert their anti-inflammatory effects by inhibiting the activation of the NF-κB signaling cascade. researchgate.net The mechanism can involve preventing the degradation of the NF-κB inhibitor, IκB-α, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. For example, certain pyrazole-pyridazine hybrids were shown to inhibit the generation of pro-inflammatory mediators like TNF-α and IL-6 in LPS-stimulated macrophages, which are downstream targets of the NF-κB pathway. rsc.orgnih.gov

In a more direct mechanistic study, a series of N-acetyl-3-aminopyrazoles were identified as selective inhibitors of NF-κB-inducing kinase (NIK), a central component of the non-canonical NF-κB pathway. reactionbiology.com The lead compound from this series effectively blocked the NIK-dependent activation of the NF-κB pathway in tumor cells, demonstrating that pyrazole derivatives can be designed to target specific kinases within the NF-κB signaling cascade. reactionbiology.com

| Compound Series | Cellular Model | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| N¹-Substituted Pyrazoles | TNF-stimulated cells | Unaffected NF-κB DNA-binding and translocation | Modulation may occur downstream or via other pathways | researchgate.net |

| Pyrazole-Pyridazine Hybrids | LPS-induced RAW264.7 macrophages | Inhibition of TNF-α, IL-6, PGE-2, and NO generation | Inhibition of upstream signaling leading to NF-κB activation (e.g., COX-2) | rsc.orgnih.gov |

| N-Acetyl-3-aminopyrazoles | Tumor cells | Inhibition of non-canonical NF-κB activation | Selective inhibition of NF-κB-inducing kinase (NIK) | reactionbiology.com |

Antioxidant Activity and Free Radical Scavenging Mechanisms

Pyrazole derivatives have garnered significant attention for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). nih.govresearchgate.net The core mechanism often involves scavenging free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage. Studies on various pyrazole analogues have demonstrated their efficacy in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govnih.govnih.gov

The antioxidant capacity of pyrazole derivatives is highly dependent on their substitution pattern. For instance, the presence of hydroxyl (-OH) or amino (-NH2) groups on the pyrazole nucleus or on appended aromatic rings can significantly enhance radical scavenging activity. researchgate.net These groups can readily donate a hydrogen atom to a free radical. For example, pyrazole-based sulfonamide derivatives with chloro substitutions have shown excellent antioxidant activity, with some compounds exhibiting up to 92.64% inhibition in DPPH assays, comparable to the standard ascorbic acid (96.69%). nih.gov The electronegativity of substituents can influence the formation of a stable, non-radical form of DPPH. nih.gov

Table 1: Antioxidant Activity of Selected Pyrazole Analogues

| Compound/Derivative | Assay | Activity/Finding | Reference |

|---|---|---|---|

| Pyrazole-based Sulfonamides (e.g., Compound 4e) | DPPH Radical Scavenging | 92.64% inhibition | nih.gov |

| 3,5-diarylpyrazoline derivative X | DPPH, ∙OH, ∙O2−, NO anion assays | Excellent radical scavenging activity | nih.gov |

| Bipyrazole XI | DPPH Radical Scavenging | 19% scavenging activity at 10⁻⁴ M | nih.gov |

| Imidazo[1,2-b]pyrazole derivatives 22 & 23 | Antioxidant Assay | 75.3% and 72.9% inhibition, respectively | mdpi.com |

Antimicrobial Activity Mechanisms (e.g., bacterial growth inhibition, fungal activity)

The pyrazole scaffold is a cornerstone in the development of novel antimicrobial agents, with derivatives exhibiting a broad spectrum of activity against various bacterial and fungal pathogens. nih.govnih.govnih.gov The mechanism of action for these compounds often involves the inhibition of essential microbial processes, leading to either bacteriostatic (growth inhibition) or bactericidal/fungicidal (cell death) effects.

Bacterial Growth Inhibition: Pyrazole analogues have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Several studies have reported significant minimum inhibitory concentrations (MIC) against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govtandfonline.com For instance, certain 4-trifluoromethylphenyl-substituted pyrazole derivatives effectively inhibit the growth of S. aureus strains with MIC values as low as 0.78 μg/ml. nih.gov The proposed mechanisms often involve the disruption of the bacterial cell membrane or the inhibition of crucial enzymes. Flow cytometry analysis of propidium (B1200493) iodide-treated bacteria suggests that some pyrazole compounds may act by compromising membrane integrity. nih.gov Furthermore, inhibition of bacterial DNA gyrase, a type II topoisomerase, has been identified as a potential target for some pyrazole derivatives, preventing DNA replication and leading to cell death. eurekaselect.com

Fungal Activity: Numerous pyrazole derivatives have been synthesized and evaluated for their antifungal properties against phytopathogenic and human pathogenic fungi. nih.govnih.govuctm.edu The primary mechanism of action for many antifungal pyrazoles is the inhibition of mycelial growth. nih.govnih.gov For example, isoxazole (B147169) pyrazole carboxylates have shown strong activity against Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL. nih.gov The structure-activity relationship (SAR) analysis in these studies indicates that the nature and position of substituents on the pyrazole ring are critical for antifungal potency. Modifications such as the introduction of a trifluoromethyl group or specific aryl substitutions can significantly alter the spectrum and efficacy of the antifungal activity. nih.govnih.gov Commercial fungicides like fluxapyroxad (B1673505) contain a pyrazole core and act by inhibiting mitochondrial complex II (succinate dehydrogenase), disrupting the fungal respiratory chain and energy production. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrazole Analogues

| Compound/Derivative | Target Organism(s) | Activity (MIC/EC₅₀/IZ) | Reference |

|---|---|---|---|

| N-methyl-N-m-tolyl hydrazone pyrazole derivative (1) | S. aureus, Enterococci, B. subtilis, S. epidermidis | MIC: 0.78–3.12 μg/ml | nih.gov |

| Isoxazole pyrazole carboxylate (7ai) | Rhizoctonia solani (fungus) | EC₅₀: 0.37 μg/mL | nih.gov |

| Pyrazole compound 1v | Fusarium graminearum (fungus) | EC₅₀: 0.0530 μM | nih.gov |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16) | Candida parapsilosis (fungus) | MIC: 0.015 μmol mL⁻¹ | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyrazole analogues, QSAR models provide a mathematical framework to correlate physicochemical properties with activities like antioxidant and antimicrobial efficacy, enabling the design of more potent molecules. nih.govresearchgate.net

Development of Physicochemical Descriptors for SAR Models

The foundation of a robust QSAR model lies in the selection and calculation of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For pyrazole derivatives, a wide range of descriptors are employed:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are crucial for modeling interactions with biological targets. nih.gov

Topological Descriptors: These are numerical representations of molecular structure, including connectivity indices and shape parameters, which describe the size, shape, and branching of the molecule.

Steric Descriptors: Properties like molecular weight, volume, and surface area fall under this category. They are essential for understanding how a molecule fits into a receptor's active site. researchgate.net

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a key descriptor that quantifies a molecule's hydrophobicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

These descriptors are often calculated using computational chemistry methods, including Density Functional Theory (DFT), to generate a dataset that can be used to build a predictive model. nih.govresearchgate.net

Computational Prediction of Biochemical Activity

Once a set of descriptors is established, various statistical and machine learning methods are used to create a QSAR model that predicts the biochemical activity of new or untested compounds. Linear regression functions and other algorithms are used to build a model that correlates the descriptors (independent variables) with the observed biological activity (dependent variable, e.g., IC₅₀ or MIC). nih.govresearchgate.net

The predictive power of these models is rigorously validated internally (e.g., using cross-validation, Q²) and externally with a separate test set of compounds. researchgate.netnih.gov For pyrazole derivatives, QSAR models have been successfully developed to predict their inhibitory activity against targets like the epidermal growth factor receptor (EGFR). nih.govnih.gov Advanced methodologies like 5D-QSAR, which considers different induced-fit models, have been applied to explore the binding of 1H-pyrazole derivatives to their targets, providing insights into the contributions of hydrophobic, hydrogen bond acceptor, and salt bridge interactions to the compound's activity. nih.gov

These computational models serve as a cost-effective and efficient tool in the drug discovery pipeline, allowing for the virtual screening of large libraries of pyrazole analogues and the rational design of novel derivatives with optimized pharmacological properties before undertaking time-consuming and expensive synthesis and preclinical testing. eurasianjournals.comnih.gov

Future Research Directions and Advanced Methodological Applications for 1 Ethyl 5 Isobutoxymethyl 1h Pyrazole

Exploration of Novel and Efficient Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has a rich history, traditionally relying on methods like the Knorr pyrazole synthesis. jetir.org However, modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and cost-effective routes. For 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole, future research could explore several innovative synthetic strategies.

Furthermore, the application of flow chemistry presents a significant opportunity for the scalable and controlled synthesis of this compound. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. enamine.net This methodology is particularly advantageous for industrial-scale production.

| Synthetic Strategy | Potential Advantages for this compound |

| Green Catalysis | Reduced environmental impact, lower cost, milder reaction conditions. |

| One-Pot Synthesis | Increased efficiency, reduced waste, simplified procedures. rsc.orgorganic-chemistry.org |

| Flow Chemistry | Enhanced control, scalability, improved safety and yield. enamine.net |

Integration of Advanced Analytical Techniques for Real-time Monitoring

To optimize the synthesis of this compound, the integration of advanced process analytical technology (PAT) for real-time monitoring is crucial. Traditional batch synthesis often relies on offline analysis, which can be time-consuming and may not provide a complete picture of the reaction dynamics. In contrast, in-line and on-line monitoring techniques can provide continuous data on reaction progress, impurity formation, and yield. rsc.org

Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed directly in the reaction vessel or flow reactor to track the concentration of reactants, intermediates, and products in real time. rsc.orgresearchgate.net This allows for dynamic optimization of reaction conditions to maximize yield and minimize by-product formation. The development of advanced data analysis models, including indirect hard modeling and partial least squares regression, can further enhance the quantification of various components in the reaction mixture. chemrxiv.org

| Analytical Technique | Application in Synthesis Monitoring |

| In-line FT-IR | Real-time tracking of functional group transformations. rsc.org |

| In-line NMR | Detailed structural information and quantification of components. researchgate.net |

| Online UHPLC | Separation and quantification of products and impurities. researchgate.netchemrxiv.org |

Application of Artificial Intelligence and Machine Learning in Compound Design and SAR Analysis

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. bohrium.comresearchgate.net For this compound, these computational tools can be instrumental in designing novel analogs with improved properties and in understanding their structure-activity relationships (SAR). jmpas.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms like multiple linear regression and support vector machines, can predict the biological activity of new pyrazole derivatives based on their structural features. jmpas.comresearchgate.net This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and testing.

Furthermore, molecular docking and molecular dynamics simulations can provide insights into the binding interactions of this compound and its analogs with biological targets at the atomic level. rsc.orgrsc.org This information is invaluable for the rational design of more potent and selective compounds. De novo drug design, powered by generative AI models, can even propose entirely new molecular structures with desired pharmacological profiles. nih.gov

| AI/ML Application | Role in Research and Development |

| QSAR Modeling | Prediction of biological activity and guidance for lead optimization. jmpas.comresearchgate.net |

| Molecular Docking | Elucidation of binding modes and interactions with target proteins. rsc.orgrsc.org |

| De Novo Design | Generation of novel molecular structures with desired properties. nih.gov |

Development of Complex In Vitro Biological Models for Deeper Mechanistic Understanding

To gain a more profound understanding of the biological mechanisms of action of this compound, it is essential to move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models that better mimic the complexity of human tissues and organs are becoming increasingly important in preclinical research. nih.govmdpi.com

Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more physiologically relevant environment by allowing cells to interact with each other and the extracellular matrix in a manner that more closely resembles in vivo conditions. nih.govnih.govresearchgate.net These models are particularly valuable for studying drug efficacy and toxicity in a more predictive manner. nih.govmdpi.com

Organ-on-a-chip technology represents a further leap forward, creating microfluidic devices that recapitulate the key functional units of human organs. nih.govnih.govmdpi.com A "liver-on-a-chip," for example, could be used to study the metabolism and potential hepatotoxicity of this compound with greater accuracy than conventional methods. mdpi.com These advanced models can help to bridge the gap between in vitro studies and clinical trials. nih.gov

| In Vitro Model | Advantages for Mechanistic Studies |

| 3D Spheroids/Organoids | More accurate representation of in vivo cell-cell interactions and drug responses. nih.govnih.govresearchgate.net |

| Organ-on-a-Chip | Dynamic, microfluidic environment that mimics organ-level physiology. nih.govnih.govmdpi.com |

Potential for Applications in Materials Science and Catalysis

The utility of pyrazole derivatives extends beyond the realm of pharmaceuticals into materials science and catalysis. jetir.orgdnu.dp.ua The unique structural and electronic properties of the pyrazole ring make it a versatile building block for a variety of functional materials.

In materials science , pyrazole-based compounds have been used to create microporous organic polymers with applications in gas capture and storage, such as for carbon dioxide. researchgate.net The specific substituents on this compound could be tailored to create materials with specific adsorption properties. Additionally, pyrazole derivatives can exhibit fluorescence, making them potential candidates for the development of sensors and organic light-emitting diodes (OLEDs). jetir.orgdnu.dp.ua

In the field of catalysis , pyrazole-containing ligands are known to form stable complexes with a variety of metals, which can then act as catalysts in a range of chemical reactions. dnu.dp.ua The nitrogen atoms in the pyrazole ring of this compound could coordinate with metal centers, and the isobutoxymethyl group could be modified to fine-tune the steric and electronic properties of the resulting catalyst.

| Field of Application | Potential Role of this compound |

| Materials Science | Building block for microporous organic polymers, fluorescent materials, and OLEDs. jetir.orgdnu.dp.uaresearchgate.net |

| Catalysis | As a ligand for the synthesis of novel metal complexes with catalytic activity. dnu.dp.ua |

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole derivatives?

- Methodological Answer : The synthesis of pyrazole derivatives often involves cyclization reactions or functional group modifications. Key approaches include:

- Cyclization of hydrazine derivatives : Reacting hydrazine hydrate with ester-containing precursors in ethanol under basic conditions (e.g., sodium ethoxide) at elevated temperatures .

- Alkylation reactions : Introducing substituents like isobutoxymethyl groups via nucleophilic substitution or coupling reactions. For example, refluxing pyrazole intermediates with alkyl halides in acetonitrile with potassium carbonate as a base .

- Retrosynthetic analysis : Breaking down the target molecule into simpler precursors (e.g., ethyl esters or cyanomethyl derivatives) to streamline synthesis .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation (e.g., confirming substituent positions via - and -NMR) .

- Infrared Spectroscopy (IR) : To identify functional groups like ester carbonyls (C=O stretch at ~1700 cm) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment and quantifying byproducts .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Q. What are the typical chemical reactions involving pyrazole derivatives like this compound?

- Methodological Answer : Pyrazole derivatives undergo reactions such as:

- Ester hydrolysis : Converting ethyl esters to carboxylic acids under acidic/basic conditions .

- Nucleophilic substitution : Replacing the isobutoxymethyl group with other nucleophiles (e.g., amines or thiols) .

- Cycloaddition reactions : Utilizing the pyrazole ring as a dipolarophile in Huisgen reactions .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this compound when scaling up reactions?

- Methodological Answer :

- Parameter screening : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading .

- In-line monitoring : Implement techniques like ReactIR to track reaction progress and identify intermediates .

- Purification strategies : Employ column chromatography or recrystallization to isolate high-purity products .

Q. How should contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?

- Methodological Answer :

- Cross-validation : Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

- Multi-technique analysis : Supplement NMR/IR with X-ray crystallography for unambiguous confirmation (e.g., as in pyrazole structure reports) .

- Expert consultation : Collaborate with specialists to interpret ambiguous signals, as suggested in literature review protocols .

Q. What computational methods are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., enzymes in inflammatory pathways) using AutoDock Vina or Schrödinger Suite .

- QSAR modeling : Correlate substituent effects (e.g., isobutoxymethyl group) with bioactivity using descriptors like logP or H-bonding capacity .

- MD simulations : Assess binding stability in physiological conditions (e.g., water-lipid bilayer systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.